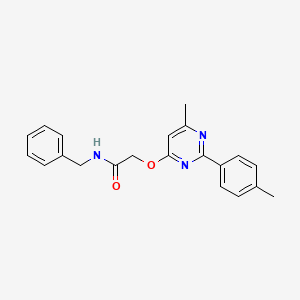

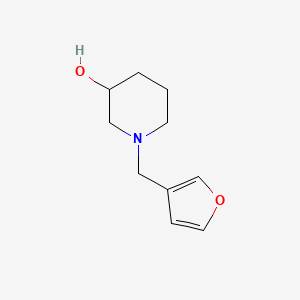

![molecular formula C9H10N4O B2369825 2,4-Dimethylimidazo[1,5-a]pyrimidine-8-carboxamide CAS No. 55418-16-1](/img/structure/B2369825.png)

2,4-Dimethylimidazo[1,5-a]pyrimidine-8-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

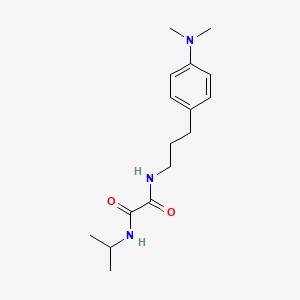

2,4-Dimethylimidazo[1,5-a]pyrimidine-8-carboxamide is a research chemical . It has a molecular weight of 172.19 . The IUPAC name is 2,4-dimethylimidazo[1,5-a]pyrimidine-8-carbonitrile .

Molecular Structure Analysis

The InChI code for 2,4-Dimethylimidazo[1,5-a]pyrimidine-8-carboxamide is 1S/C9H8N4/c1-6-3-7(2)13-5-11-8(4-10)9(13)12-6/h3,5,12H,1H2,2H3 . This indicates the molecular structure of the compound.Scientific Research Applications

Antituberculosis Activity

Research has shown that compounds related to 2,4-Dimethylimidazo[1,5-a]pyrimidine-8-carboxamide demonstrate potent antituberculosis activity. For instance, a study by Moraski et al. (2011) explored the antituberculosis properties of a set of dimethylimidazo pyridine/carboxamides, revealing their effectiveness against multi- and extensive drug-resistant tuberculosis strains.

Synthesis and Structural Analysis

The synthesis and structural elucidation of imidazo pyrimidine derivatives have been a focus of several studies. For instance, Novinson et al. (1974) synthesized various imidazo[1,5-a]pyrimidine-8-carboxamides, contributing to the understanding of their chemical properties and potential applications.

Anticancer Activity

Compounds with structures similar to 2,4-Dimethylimidazo[1,5-a]pyrimidine-8-carboxamide have been evaluated for anticancer activity. Rasal et al. (2020) investigated 2,4-dimethyl-1H-pyrrole-3-carboxamide derivatives, demonstrating significant antiproliferative activity against specific human cancer cell lines.

DNA Interaction and Binding

The interaction of related compounds with DNA has also been a subject of interest. Swalley et al. (1996) explored the binding properties of polyamides, including N-methylimidazole-2-carboxamide, to specific DNA sequences, contributing to our understanding of DNA-ligand interactions.

Antimicrobial Activity

Studies have also focused on the antimicrobial properties of imidazo pyrimidine derivatives. Abdallah et al. (2022) synthesized novel pyrazolo[1,5-a]pyrimidines and evaluated their antimicrobial activity, finding promising results against several bacterial and fungal strains.

Safety and Hazards

The safety information available indicates that 2,4-Dimethylimidazo[1,5-a]pyrimidine-8-carboxamide has a GHS07 pictogram. The signal word is “Warning”. The hazard statements include H302, H312, and H332 . Precautionary statements include P261, P264, P270, P271, P280, P301 + P312 + P330, P302 + P352 + P312, P304 + P340 + P312, P363, P402 + P404, and P501 .

Mechanism of Action

Target of Action

Imidazo[1,2-a]pyridine analogues, which share a similar structure, have been recognized for their wide range of applications in medicinal chemistry .

Mode of Action

Imidazo[1,2-a]pyridine analogues have shown significant activity against multidrug-resistant tuberculosis (mdr-tb) and extensively drug-resistant tb (xdr-tb)

Biochemical Pathways

Compounds with similar structures have been associated with anti-tuberculosis effects

Result of Action

Compounds with similar structures have shown significant activity against multidrug-resistant tuberculosis (mdr-tb) and extensively drug-resistant tb (xdr-tb) .

properties

IUPAC Name |

2,4-dimethylimidazo[1,5-a]pyrimidine-8-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4O/c1-5-3-6(2)13-4-11-7(8(10)14)9(13)12-5/h3-4H,1-2H3,(H2,10,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMSVWRMWCLCCAM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC2=C(N=CN12)C(=O)N)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-Dimethylimidazo[1,5-a]pyrimidine-8-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

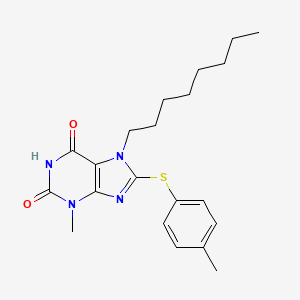

![4-(2-Ethyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine](/img/structure/B2369744.png)

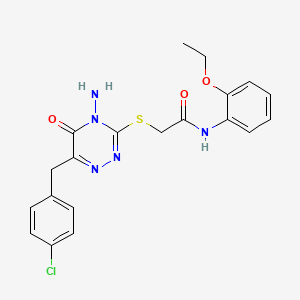

![2-amino-1-(furan-2-ylmethyl)-N-(2-methylpropyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide](/img/structure/B2369756.png)

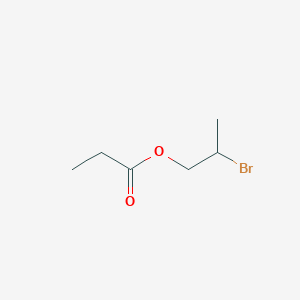

![N-[[4-(4-bromophenyl)-5-phenacylsulfanyl-1,2,4-triazol-3-yl]methyl]-2-(trifluoromethyl)benzamide](/img/structure/B2369758.png)

![N-{[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-3,5-dimethylaniline](/img/structure/B2369762.png)

![N-(4-(tert-butyl)phenyl)-2-(pyrazine-2-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxamide](/img/structure/B2369764.png)